molecular formula C15H20N2O3 B2373456 (S)-Benzyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate CAS No. 1349699-96-2

(S)-Benzyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate

Cat. No.: B2373456
CAS No.: 1349699-96-2
M. Wt: 276.336
InChI Key: ZLFLPXLSIFBWSV-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Benzyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C12H22N2O3. It is known for its unique structure, which includes an oxetane ring, a pyrrolidine ring, and a benzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate typically involves the reaction of an oxetane derivative with a pyrrolidine derivative under specific conditions. One common method involves the use of tert-butyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate as a starting material . The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with the use of advanced purification techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxetane ring or the pyrrolidine ring is substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

(S)-Benzyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate has several scientific research applications, including:

    Drug Discovery: The compound is used as a building block in the synthesis of potential pharmaceutical agents.

    Catalysis: It serves as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.

    Material Synthesis: The compound is used in the development of new materials with unique properties, such as polymers and nanomaterials

Mechanism of Action

The mechanism of action of (S)-Benzyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The oxetane ring and pyrrolidine ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • ®-tert-Butyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate
  • (S)-tert-Butyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate

Uniqueness

(S)-Benzyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry and the presence of the benzyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound in various research applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

benzyl (3S)-3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c18-15(20-9-12-4-2-1-3-5-12)17-7-6-13(8-17)16-14-10-19-11-14/h1-5,13-14,16H,6-11H2/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLFLPXLSIFBWSV-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC2COC2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1NC2COC2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.